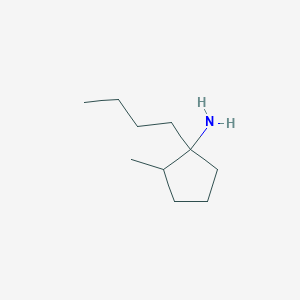

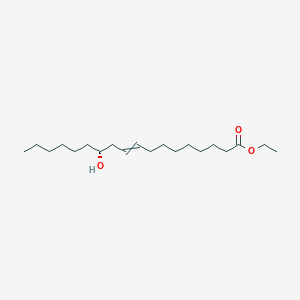

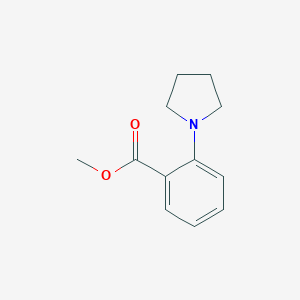

Methyl 2-(pyrrolidin-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

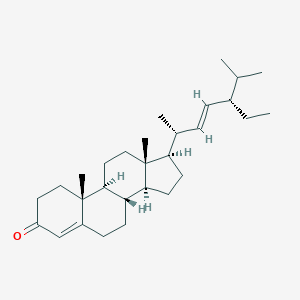

The synthesis of similar compounds to "Methyl 2-(pyrrolidin-1-yl)benzoate" involves multi-step substitution reactions, where boric acid ester intermediates with benzene rings are obtained. The synthesis process is usually confirmed through spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction undergo crystallographic and conformational analyses, providing detailed insights into the molecular structure of these compounds (Huang et al., 2021).

Molecular Structure Analysis

Molecular structures of compounds related to "Methyl 2-(pyrrolidin-1-yl)benzoate" are further elucidated using density functional theory (DFT), which is compared with X-ray diffraction values. Conformational analysis indicates that the DFT-optimized molecular structures are consistent with the crystal structures determined by single crystal X-ray diffraction. These studies also explore the molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of the compounds (Huang et al., 2021).

Chemical Reactions and Properties

Research into similar compounds includes investigations into their reactivity and the formation of diverse chemical structures. For instance, pyrrole has been used as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, enabling the regioselective ortho-attack and yielding various substituted pyrrol-2-yl benzenes (Wiest, Poethig, & Bach, 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of "Methyl 2-(pyrrolidin-1-yl)benzoate" in different environments. However, specific studies directly related to this compound's physical properties were not identified in the search, suggesting a gap in the literature that could be addressed in future research.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are significant for the application of "Methyl 2-(pyrrolidin-1-yl)benzoate" in synthesis and material science. The compound's involvement in cycloaddition reactions, for example, highlights its utility in constructing complex molecular architectures (Toplak et al., 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Methyl 2-(pyrrolidin-1-yl)benzoate derivatives, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized through multi-step substitution reactions. These compounds are characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures of these compounds were further validated through density functional theory (DFT) calculations, showing consistency with crystal structures obtained from X-ray diffraction. These studies highlight the compounds' potential in developing novel materials and intermediates in organic synthesis (Huang et al., 2021).

Electrochemical and Photophysical Properties

- The electrochemical and photophysical properties of pyrrole derivatives, such as those modified with Methyl Red azo dye, have been investigated for their potential applications in electronic devices and sensors. These studies reveal how modifying pyrrole structures can enhance their electrochromic properties, such as chromatic contrast and switching times, which are crucial for developing advanced electrochromic devices and pH sensors (Almeida et al., 2017).

Applications in Crystal Engineering

- Compounds related to methyl 2-(pyrrolidin-1-yl)benzoate have been used to study the effects of high pressure on crystal structures, inducing phase transitions in high-Z′ structures. Such research provides insights into the structural flexibility of these compounds under different conditions and their potential applications in crystal engineering and materials science (Johnstone et al., 2010).

Antimicrobial Activity

- Some derivatives of methyl 2-(pyrrolidin-1-yl)benzoate have been synthesized and tested for antimicrobial activity. These studies offer a foundation for developing new antimicrobial agents based on pyrrolidine derivatives, highlighting the potential of these compounds in medicinal chemistry (Nural et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Pyrrolidine derivatives, including “Methyl 2-(pyrrolidin-1-yl)benzoate”, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . They are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Eigenschaften

IUPAC Name |

methyl 2-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOPIAUOCIUWMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426137 |

Source

|

| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(pyrrolidin-1-yl)benzoate | |

CAS RN |

124005-05-6 |

Source

|

| Record name | methyl 2-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)

![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)